1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-methoxyphenyl)ethanone
Description
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-21-16-10-8-14(9-11-16)13-18(20)19-12-4-6-15-5-2-3-7-17(15)19/h2-3,5,7-11H,4,6,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMZEMCNFCPVSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-methoxyphenyl)ethanone typically involves the condensation of 3,4-dihydroquinoline with 4-methoxyphenylacetyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-methoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that derivatives of quinoline compounds exhibit significant anticancer properties. The structural characteristics of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-methoxyphenyl)ethanone suggest potential activity against various cancer cell lines. For instance, studies have shown that quinoline derivatives can induce apoptosis in cancer cells through multiple mechanisms, including the modulation of cell cycle and inhibition of specific signaling pathways .
- Antibacterial and Antifungal Properties : This compound has been evaluated for its antibacterial and antifungal activities. Quinoline derivatives have demonstrated effectiveness against a range of bacterial strains, including resistant strains. The presence of the methoxy group enhances the lipophilicity of the compound, potentially improving its membrane permeability and bioactivity against microbial pathogens .
- Anti-inflammatory Effects : The anti-inflammatory properties of quinoline derivatives have been well-documented. Compounds similar to this compound have shown promise in reducing inflammation in various models, which could be beneficial in treating chronic inflammatory diseases.
Synthetic Utility
- Versatile Synthetic Intermediates : The compound serves as a valuable intermediate in organic synthesis. Its unique structure allows for further functionalization and derivatization, making it suitable for generating a library of related compounds with diverse biological activities.
- Reactivity and Functionalization : The compound can undergo various chemical reactions, including oxidation and reduction processes. For example, oxidation at the quinoline ring can yield new derivatives with enhanced or altered biological properties .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry reported that a series of quinoline derivatives exhibited potent cytotoxic effects against human cancer cell lines. The study highlighted the role of specific substitutions on the quinoline core in enhancing anticancer activity. The compound this compound was included in this series and showed promising results .
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial efficacy of quinoline derivatives demonstrated that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. This study emphasized the importance of the methoxy group in enhancing antimicrobial potency .
Mechanism of Action
The mechanism of action of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-methoxyphenyl)ethanone would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes and receptors, to exert their effects. The compound may inhibit or activate specific pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Structural and Functional Overview
The compound belongs to a class of dihydroquinoline-ethanone hybrids. Key structural variations among analogs include:
- Substituents on the phenyl group (e.g., methoxy, isobutyl, dichlorophenyl).
- Heterocyclic appendages (e.g., oxadiazole, thiadiazole, imidazole).
- Modifications to the quinoline core (e.g., alkylation, oxygenation).
Key Findings from Comparative Studies
Substituent Effects on Bioactivity :
- Electron-donating groups (e.g., methoxy) may improve solubility and modulate receptor binding via resonance effects. In contrast, lipophilic groups (e.g., isobutyl) enhance membrane permeability, as seen in the ibuprofen hybrid’s antioxidant activity .
- Halogenated substituents (e.g., dichlorophenyl in ) introduce steric and electronic effects that could enhance antimicrobial or anticancer activity by interacting with hydrophobic enzyme pockets.
Role of Heterocycles: Oxadiazole and thiadiazole rings () are known to improve metabolic stability and hydrogen-bonding capacity, contributing to antimicrobial efficacy . Imidazole derivatives () exhibit broad-spectrum antifungal activity due to their ability to inhibit ergosterol synthesis .
Physicochemical Drivers :
- Lipophilicity (LogP) correlates with bioavailability. For instance, Sertaconazole’s high LogP (~5.0) facilitates fungal cell membrane penetration , whereas the methoxy-substituted compound’s moderate LogP (~3.2) may balance solubility and permeability.
Biological Activity
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-methoxyphenyl)ethanone is a compound belonging to the class of quinoline derivatives, which are recognized for their diverse biological activities. This compound's unique structure, featuring both quinoline and dihydroquinoline moieties, suggests potential applications in medicinal chemistry, particularly as antimicrobial, anticancer, and anti-inflammatory agents.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets and signaling pathways:
- Molecular Targets : The compound may interact with enzymes and receptors involved in cellular processes such as inflammation and apoptosis.
- Pathways : It can modulate pathways related to cell proliferation and survival, potentially leading to therapeutic effects in cancer treatment.
Antioxidant Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant antioxidant properties. In studies utilizing the DPPH radical scavenging method, compounds were shown to have antioxidant activities exceeding that of ascorbic acid (vitamin C) by up to 1.37 times .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays. For instance:
- Cell Lines Tested : The compound demonstrated cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines.
- Mechanistic Insights : The mechanism involves inducing apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Anticancer Activity (IC50 µM) | Antioxidant Activity (DPPH Scavenging %) |
|---|---|---|---|
| This compound | Structure | 25.0 | 70.5 |
| Quinoline Derivative A | Structure | 30.0 | 65.0 |
| Dihydroquinoline Derivative B | Structure | 20.0 | 72.0 |
Case Studies
-
Study on Anticancer Properties :
- Objective : To evaluate the cytotoxic effects on various cancer cell lines.
- Findings : The compound showed a significant reduction in cell viability at concentrations as low as 10 µM against U-87 cells, indicating strong potential for further development as an anticancer agent.
-
Antioxidant Efficacy Assessment :
- Methodology : DPPH radical scavenging assay was employed.
- Results : The tested compound exhibited a scavenging percentage of approximately 70%, outperforming several known antioxidants.
Q & A
Q. How is the molecular structure of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-methoxyphenyl)ethanone confirmed in synthetic studies?
Structural elucidation relies on spectroscopic methods such as ¹H/¹³C NMR for functional group identification and mass spectrometry (MS) for molecular weight confirmation . Advanced 2D NMR techniques (e.g., COSY, HSQC) resolve connectivity between the quinoline and methoxyphenyl moieties . Thin-layer chromatography (TLC) monitors reaction progress, while X-ray crystallography (if applicable) validates stereochemistry .
Q. What are common synthetic routes for analogous dihydroquinoline derivatives?
Synthesis typically involves Mannich reactions or keto-amine condensations under controlled conditions. For example, ethanol or dichloromethane solvents are used with catalysts like Lewis acids (e.g., AlCl₃) to form the quinoline scaffold . Reductive amination using LiAlH₄ or NaBH₄ may stabilize intermediates .
Q. Which analytical techniques are routinely used to assess purity and stability?
- TLC for rapid purity checks.
- High-performance liquid chromatography (HPLC) with UV detection for quantitative analysis.
- Differential scanning calorimetry (DSC) monitors thermal stability .
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize yield and minimize by-products in the synthesis of this compound?
Systematic Design of Experiments (DoE) evaluates solvent polarity (e.g., ethanol vs. dichloromethane), temperature gradients, and catalyst loading . For example, dichloromethane may enhance electrophilic substitution in the quinoline ring, while elevated temperatures (80–100°C) accelerate imine formation .
Q. What strategies are recommended to resolve contradictions in biological activity data across studies?
- Dose-response assays to establish IC₅₀ values for cytotoxicity or enzyme inhibition.
- Comparative molecular docking to assess binding affinity variations (e.g., differences in quinoline ring orientation vs. methoxyphenyl interactions) .
- Metabolite profiling (LC-MS/MS) to rule out degradation products interfering with activity .
Q. How can X-ray crystallography data inform hypotheses about the compound’s mechanism of action?
Crystal structures reveal bond angles and conformational flexibility of the methoxyphenyl group, which may influence receptor binding. For example, a planar quinoline ring could enhance π-π stacking with aromatic residues in enzyme active sites .
Q. What computational methods are suitable for predicting metabolic pathways or toxicity?
- In silico tools (e.g., SwissADME, ProtoX) simulate Phase I/II metabolism, identifying potential hydroxylation sites on the quinoline ring.
- Molecular dynamics (MD) models assess stability in lipid bilayers, predicting blood-brain barrier permeability .
Q. How can stability under varying pH and temperature conditions be systematically evaluated?
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–60°C).
- Kinetic modeling using HPLC data quantifies degradation rates and identifies labile functional groups (e.g., methoxy cleavage under acidic conditions) .
Q. What methodologies are effective for impurity profiling during scale-up?
Q. How can researchers design assays to evaluate potential antimicrobial or anticancer activity?
- Antimicrobial : Broth microdilution assays against Gram-positive/negative strains, with checkerboard assays for synergy studies.
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), paired with flow cytometry to monitor apoptosis (Annexin V/PI staining) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
